molecular formula C14H11ClO2 B3059804 6-Chloro-2-(4-methylphenyl)benzoic acid CAS No. 1261978-99-7

6-Chloro-2-(4-methylphenyl)benzoic acid

Cat. No. B3059804
CAS RN: 1261978-99-7
M. Wt: 246.69
InChI Key: RMCWZDZQMZCSEN-UHFFFAOYSA-N
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Description

“6-Chloro-2-(4-methylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11ClO2 . It has a molecular weight of 246.69 . The IUPAC name for this compound is 3-chloro-4’-methyl [1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “6-Chloro-2-(4-methylphenyl)benzoic acid” is 1S/C14H11ClO2/c1-9-5-7-10 (8-6-9)11-3-2-4-12 (15)13 (11)14 (16)17/h2-8H,1H3, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Plant Growth Regulation

The physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds like 6-Chloro-2-(4-methylphenyl)benzoic acid, has been studied for its impact on plant growth. These compounds have shown varying levels of growth-promoting activity, with chloro-derivatives often being more active (Pybus, Smith, Wain & Wightman, 1959).

Synthesis of Radiopharmaceuticals

6-Chloro-2-(4-methylphenyl)benzoic acid has been involved in the synthesis of compounds like arprinocid, which is a coccidiostat candidate. This indicates its role in the development of radiopharmaceuticals and other medicinal compounds (Ellsworth, Meriwether & Mertel, 1989).

Antibacterial and Antifungal Applications

Research into substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives, synthesized from compounds including 6-Chloro-2-(4-methylphenyl)benzoic acid, has shown potential antibacterial and antifungal activities. This suggests its use in developing new antimicrobial agents (Chaitanya, Guguloth, Damodhar & An, 2017).

Analytical and Environmental Chemistry

6-Chloro-2-(4-methylphenyl)benzoic acid is also involved in analytical and environmental chemistry, particularly in the study of photodecomposition of chlorobenzoic acids. This research is vital for understanding the environmental impact and degradation pathways of such compounds (Crosby & Leitis, 1969).

Biochemical Research

The degradation pathways of aromatic compounds like biphenyl by Micrococcus species involve intermediates that can be related to 6-Chloro-2-(4-methylphenyl)benzoic acid. Such studies are important in microbiology and bioremediation (Bevinakatti & Ninnekar, 1992).

properties

IUPAC Name

2-chloro-6-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCWZDZQMZCSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688628
Record name 3-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-methylphenyl)benzoic acid

CAS RN

1261978-99-7
Record name 3-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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